
2-Methyl-1,4-piperazinediacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-piperazinediacetonitrile is a nitrogen-containing heterocyclic compound It is characterized by a piperazine ring substituted with a methyl group and two acetonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-piperazinediacetonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-piperazinediacetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-piperazinediacetonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-piperazinediacetonitrile involves its interaction with various molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, thereby modulating their activity . The nitrile groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Piperazinediacetonitrile: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
2-Methyl-1,4-naphthoquinone: Shares the methyl group but has a different core structure, leading to different applications and properties.
Uniqueness
2-Methyl-1,4-piperazinediacetonitrile is unique due to the presence of both the piperazine ring and the nitrile groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58619-57-1 |
|---|---|
Fórmula molecular |
C9H14N4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-[4-(cyanomethyl)-3-methylpiperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H14N4/c1-9-8-12(4-2-10)6-7-13(9)5-3-11/h9H,4-8H2,1H3 |
Clave InChI |
FUEDQQHTMWITRL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


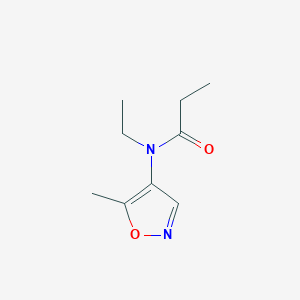

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
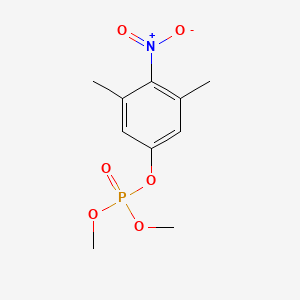
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
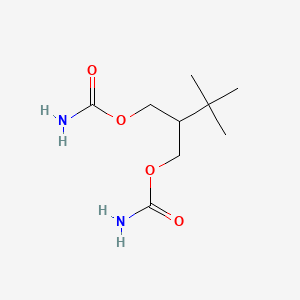
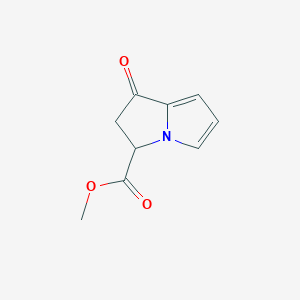

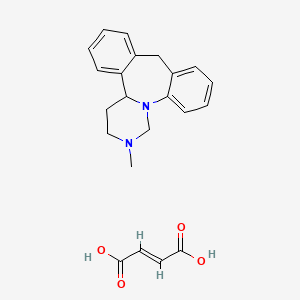
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)
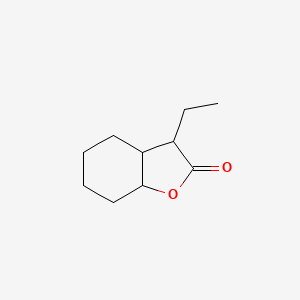
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
